7-Benzofuranpropanoic acid, 2,3-dihydro-
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Overview
Description
Preparation Methods
The synthesis of 7-Benzofuranpropanoic acid, 2,3-dihydro- involves several steps, typically starting with the formation of the benzofuran ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing side reactions .
Chemical Reactions Analysis
7-Benzofuranpropanoic acid, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Benzofuranpropanoic acid, 2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Benzofuranpropanoic acid, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its structure .
Comparison with Similar Compounds
7-Benzofuranpropanoic acid, 2,3-dihydro- can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Another benzofuran derivative with similar biological activities.
Benzofuran-3-carboxylic acid: Known for its potential therapeutic applications.
2,3-Dihydrobenzofuran: A simpler derivative with distinct chemical properties. The uniqueness of 7-Benzofuranpropanoic acid, 2,3-dihydro- lies in its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-cyclopenta[b]pyran-7-ylpropanoic acid |
InChI |
InChI=1S/C11H10O3/c12-10(13)6-5-9-4-3-8-2-1-7-14-11(8)9/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
YCOSFUKVWTVKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=CC2=C1)CCC(=O)O |
Origin of Product |
United States |
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